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A comprehensive analysis of the clinical efficacy, safety, and mechanism of action of the
combination therapy of Volasertib and low-dose cytarabine (LDAC) for the treatment of acute
myeloid leukemia (AML), particularly in older patients ineligible for intensive induction therapy.
This guide provides an objective comparison with LDAC monotherapy, supported by data from
key clinical trials.

The combination of Volasertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with
low-dose cytarabine (LDAC) has been investigated as a therapeutic strategy for patients with
AML, especially for an older population who are often not candidates for intensive
chemotherapy. Clinical studies have demonstrated that this combination can lead to improved
response rates and survival outcomes compared to LDAC alone, although this was not
consistently demonstrated across all trials. This guide synthesizes the available data to provide
a clear comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety

Clinical trials have provided key quantitative data on the efficacy and safety of Volasertib in
combination with LDAC versus LDAC monotherapy. The primary patient population for these
studies was individuals aged 65 years and older with previously untreated AML who were not
considered eligible for intensive remission induction therapy.

Efficacy Data
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The combination of Volasertib and LDAC showed a notable improvement in objective
response rates in a randomized Phase Il trial, a finding that was also observed in a subsequent
Phase Il study.[1] However, the survival benefit observed in the Phase Il trial was not
replicated in the Phase Il trial, which may be attributed to a higher incidence of fatal infections
in the combination arm.[1]

. . . LDAC Alone / )
Efficacy Endpoint Volasertib + LDAC Trial
Placebo + LDAC

Objective Response

31.0% 13.3% Phase I1[2][3][4]
Rate (ORR)
Objective Response Phase Il (Primary
25.2% 16.8% _
Rate (ORR) Analysis)[1]
Objective Response Phase Il (Final
27.7% 17.1% )
Rate (ORR) Analysis)[1]
Median Event-Free
) 5.6 months 2.3 months Phase 11[2][3][4]
Survival (EFS)
Median Overall
) 8.0 months 5.2 months Phase 11[2][3][4]
Survival (OS)
Median Overall
5.6 months 6.5 months Phase IlI[1]

Survival (OS)

ORR includes Complete Remission (CR) and CR with incomplete blood count recovery (CRi).

Safety and Tolerability

The addition of Volasertib to LDAC led to an increased frequency of adverse events, primarily
hematological toxicities and infections. While these were generally considered manageable in
the Phase Il trial, the Phase Il trial reported a higher rate of fatal adverse events, most
commonly infections, in the combination arm.[1][2]
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Adverse Event ] LDAC Alone / )
Volasertib + LDAC Trial
(Grade =3) Placebo + LDAC
Febrile Neutropenia 60.4% 29.3% Phase Il1[1]
Infections and
) 81.3% (all grades) 63.5% (all grades) Phase Il1[1]
Infestations
Gastrointestinal
21% 7% Phase I1[4]
Events
Fatal Adverse Events 31.2% 18.0% Phase Il1[1]
Fatal
17.1% 6.3% Phase III[1]

Infections/Infestations

Experimental Protocols

The data presented is primarily derived from two key multicenter, randomized clinical trials: a
Phase Il study (NCT00804856) and a Phase Il study (POLO-AML-2; NCT01721876).[2][5]

Study Design and Patient Population

 Inclusion Criteria: Patients aged 65 years or older with previously untreated, histologically
confirmed AML (WHO classification), ineligible for intensive induction therapy.[5] Eastern
Cooperative Oncology Group (ECOG) performance status of <2.[5]

o Exclusion Criteria: Acute promyelocytic leukemia (APL), prior chemotherapy for AML (except
hydroxyurea for a limited duration), and significant organ dysfunction.[5][6]

e Randomization: Patients were randomized to receive either Volasertib in combination with
LDAC or LDAC alone (with placebo in the Phase Il trial).

Treatment Regimen

» Volasertib: 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 4-
week (28-day) cycle.[2][3]
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e Low-Dose Cytarabine (LDAC): 20 mg administered subcutaneously twice daily on days 1-10
of each 4-week cycle.[2][3]

o Treatment was continued as long as the patient was deriving clinical benefit without
unacceptable toxicity.

Response Assessment

» Response to treatment was evaluated according to the International Working Group (IWG)
revised recommendations for AML.[2][7]

o Complete Remission (CR): Bone marrow with <5% blasts, no Auer rods, no evidence of
extramedullary disease, absolute neutrophil count (ANC) >1,000/uL, and platelet count
>100,000/uL, independent of transfusions.[3]

o Complete Remission with incomplete blood count recovery (CRi): Meets all criteria for CR
except for residual neutropenia (ANC <1000/uL) or thrombocytopenia (platelets <100,000/

pL).

e Bone marrow assessments were performed at the end of the first treatment cycle and
subsequently depending on the patient's response.[8][9]
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Figure 1. Simplified workflow of the randomized clinical trials.
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Mechanism of Action and Synergistic Signaling

The synergistic effect of Volasertib and low-dose cytarabine is rooted in their distinct but
complementary mechanisms of action targeting the cell cycle of leukemic blasts.

Volasertib is an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of
mitosis.[2] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to a
prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis
(programmed cell death).[10]

Cytarabine is a pyrimidine analog that, in its active triphosphate form (ara-CTP), primarily acts
as an antimetabolite. It inhibits DNA polymerase, leading to the termination of DNA chain
elongation during the S phase of the cell cycle.

The proposed synergy arises from Volasertib's ability to arrest cells in the G2/M phase, a
phase in which cells are known to be more sensitive to certain DNA-damaging agents. While
cytarabine's primary action is in S phase, the disruption of the cell cycle by Volasertib may
render the leukemic cells more vulnerable to apoptosis.

Furthermore, preclinical studies suggest a potential interplay with the PI3K/AKT signaling
pathway. Some evidence indicates that the PISK/AKT pathway can be upregulated upon
administration of Volasertib.[11][12] The PI3K/AKT pathway is a crucial signaling cascade that
promotes cell survival and proliferation. Its upregulation could represent a resistance
mechanism. Therefore, the cytotoxic stress induced by cytarabine might be more effective in
cells where PLK1 is inhibited, despite the potential for PISBK/AKT pathway activation.
Conversely, other studies have shown that PLK1 inhibition can lead to reduced phosphorylation
of AKT and other downstream effectors like mTOR, suggesting a more complex interaction.[11]
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Figure 2. Proposed synergistic signaling pathway of Volasertib and Cytarabine.
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Conclusion

The combination of Volasertib and low-dose cytarabine represents a rational therapeutic
strategy for older patients with AML who are not candidates for intensive chemotherapy. The
Phase Il clinical trial data demonstrated promising improvements in objective response rates
and survival.[2][3][4] However, the subsequent Phase Ill trial, while confirming the higher
response rate, did not show an overall survival benefit and was associated with increased
treatment-related mortality, primarily from infections.[1]

This highlights a critical challenge in treating this vulnerable patient population: balancing the
potential for increased efficacy with the risk of heightened toxicity. Future research may focus
on identifying patient subgroups who are most likely to benefit from this combination, optimizing
the dosing schedule to mitigate toxicity, and exploring combinations with other targeted agents
to further enhance antileukemic activity while maintaining a manageable safety profile. The
complex interplay between PLK1 inhibition and other survival pathways, such as PI3K/AKT,
warrants further investigation to uncover potential biomarkers for response and resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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